molecular formula C12H14N2O B608955 ME1111 CAS No. 1391758-52-3

ME1111

Cat. No. B608955
Key on ui cas rn: 1391758-52-3
M. Wt: 202.25 g/mol
InChI Key: VQXHPRBERPTLQW-UHFFFAOYSA-N
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Patent
US08889727B2

Procedure details

To 199.6 mg of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenyl 4-methylbenzene sulfonate was added a solution in which 314 mg of potassium hydroxide was dissolved in 4 ml of ethanol and 4 ml of water, and the mixture was heated at reflux for 1 hour. To the reaction mixture was added 20 ml of water, and extracted with 20 ml of ethyl acetate. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure and purified using preparative thin-layer silica gel column chromatography (hexane:ethyl acetate=4:1), and after the desired fraction was dissolved in 1,4-dioxane, it was lyophilized to yield 66.2 mg of the title compound.
Name
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenyl 4-methylbenzene sulfonate
Quantity
199.6 mg
Type
reactant
Reaction Step One
Quantity
314 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1C=CC(S([O:11][C:12]2[CH:17]=[C:16]([CH3:18])[CH:15]=[CH:14][C:13]=2[N:19]2[C:23]([CH3:24])=[CH:22][C:21]([CH3:25])=[N:20]2)(=O)=O)=CC=1.[OH-].[K+]>C(O)C.O>[CH3:25][C:21]1[CH:22]=[C:23]([CH3:24])[N:19]([C:13]2[CH:14]=[CH:15][C:16]([CH3:18])=[CH:17][C:12]=2[OH:11])[N:20]=1 |f:1.2|

Inputs

Step One
Name
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenyl 4-methylbenzene sulfonate
Quantity
199.6 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OC1=C(C=CC(=C1)C)N1N=C(C=C1C)C
Name
Quantity
314 mg
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 20 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified
DISSOLUTION
Type
DISSOLUTION
Details
after the desired fraction was dissolved in 1,4-dioxane

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C(=C1)C)C1=C(C=C(C=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 66.2 mg
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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